molecular formula C11H16BNO2 B14071576 (3-Cyclohexylpyridin-4-yl)boronic acid

(3-Cyclohexylpyridin-4-yl)boronic acid

Katalognummer: B14071576
Molekulargewicht: 205.06 g/mol
InChI-Schlüssel: MTDMISMWNQJRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclohexylpyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a cyclohexyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 4-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. The cyclohexyl group introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological interactions.

Eigenschaften

Molekularformel

C11H16BNO2

Molekulargewicht

205.06 g/mol

IUPAC-Name

(3-cyclohexylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-6-7-13-8-10(11)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2

InChI-Schlüssel

MTDMISMWNQJRGC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=NC=C1)C2CCCCC2)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Cyclohexylpyridin-4-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OiPr)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for boronic acids generally involve large-scale electrophilic trapping reactions, followed by purification steps such as crystallization or chromatography to isolate the desired boronic acid derivative. The scalability of these methods makes them suitable for producing significant quantities of (3-Cyclohexylpyridin-4-yl)boronic acid for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclohexylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of (3-Cyclohexylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below compares (3-Cyclohexylpyridin-4-yl)boronic acid with structurally analogous pyridine-based boronic acids, highlighting key substituents and similarity scores:

Compound Name (CAS No.) Substituents Structural Similarity Key Features
(3-Cyclohexylpyridin-4-yl)boronic acid 3-Cyclohexyl, 4-B(OH)₂ Reference High lipophilicity, steric bulk
(6-Ethoxypyridin-3-yl)boronic acid (612845-44-0) 6-Ethoxy, 3-B(OH)₂ 0.84 Electron-donating ethoxy group
(3-Fluoropyridin-4-yl)boronic acid hydrate (1029880-18-9) 3-Fluoro, 4-B(OH)₂ 1.00 Electron-withdrawing fluorine substituent
(5-Chloro-2-methoxypyridin-4-yl)boronic acid (475275-69-5) 5-Chloro, 2-Methoxy, 4-B(OH)₂ 0.81 Halogen and methoxy groups
(2,6-Dichloropyridin-4-yl)boronic acid (1072951-54-2) 2,6-Dichloro, 4-B(OH)₂ 0.75 Di-halogenated pyridine core

Key Observations :

  • Halogenated analogs (e.g., chloro, fluoro) exhibit electron-withdrawing effects, which may lower pKa and enhance Lewis acidity .
Physicochemical Properties
pKa and Acidity

Boronic acid pKa values are critical for their reactivity and binding affinity. Substituents on the aromatic ring significantly influence acidity:

  • Electron-withdrawing groups (e.g., -F, -Cl) decrease pKa by stabilizing the boronate anion, as seen in (3-Fluoropyridin-4-yl)boronic acid (pKa ~7–8) .
  • Electron-donating groups (e.g., -OCH₃, cyclohexyl) increase pKa. The cyclohexyl group’s through-space effects may further modulate acidity, though its steric bulk could slow boroxine trimerization compared to smaller analogs .
Solubility and Stability
  • Lipophilic substituents like cyclohexyl reduce aqueous solubility, which may necessitate formulation adjustments for biological applications. In contrast, polar groups (e.g., -OH, -OCH₃) improve solubility .

Key Insights :

  • The cyclohexyl group’s steric bulk may hinder binding to certain enzymes (e.g., proteases) but enhance selectivity for hydrophobic binding pockets .
  • Fluorinated analogs (e.g., 3-Fluoropyridin-4-yl) show superior diagnostic accuracy in detecting antibiotic resistance, suggesting substituent-dependent efficacy .
Suzuki-Miyaura Coupling
  • Bulky substituents like cyclohexyl can slow reaction rates due to steric hindrance, as observed in analogous systems requiring excess base (e.g., Et₃N) to drive boronic ester formation .
  • Halogenated analogs (e.g., 2,6-dichloropyridin-4-yl) are more reactive in cross-coupling due to electron-deficient aromatic rings .
Dynamic Combinatorial Chemistry
  • Boronic acid transesterification equilibria are influenced by substituents. Cyclohexyl-containing derivatives may exhibit slower exchange kinetics, favoring stable ester formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.